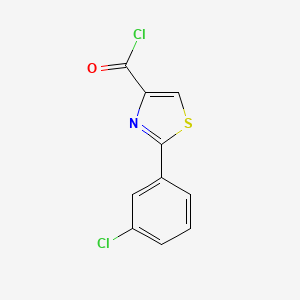

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established IUPAC conventions for heterocyclic compounds with multiple functional groups. The compound's official IUPAC name reflects the hierarchical naming system where the thiazole ring serves as the parent structure, with positional numbering beginning from the sulfur atom. The systematic identification reveals the compound bearing the Chemical Abstracts Service registry number 868755-69-5, which serves as its unique molecular identifier in chemical databases worldwide.

The molecular formula C₁₀H₅Cl₂NOS indicates the presence of ten carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 258.13 grams per mole. The structural complexity is further captured through standardized molecular descriptors including the International Chemical Identifier (InChI) representation: InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H, which provides a comprehensive algorithmic description of the molecular connectivity.

The Simplified Molecular Input Line Entry System (SMILES) notation ClC(=O)c1csc(n1)c2cccc(Cl)c2 offers a linear representation of the molecular structure, facilitating computational analysis and database searches. Additionally, the compound possesses the MDL number MFCD08060545, which serves as an alternative identifier in chemical inventory systems. The InChI Key PBAOKEBRFVHPSM-UHFFFAOYSA-N provides a fixed-length hash representation derived from the full InChI identifier, enabling rapid molecular comparison and database indexing operations.

Molecular Geometry and Bonding Patterns

The molecular geometry of this compound exhibits characteristic features of planar heterocyclic systems with significant implications for its chemical reactivity and physical properties. The thiazole ring adopts a planar configuration consistent with aromatic five-membered heterocycles, where the sulfur and nitrogen heteroatoms occupy positions one and three respectively within the ring system. The planarity of the thiazole core facilitates extensive pi-electron delocalization across the ring system, contributing to the compound's aromatic stabilization energy.

Detailed structural analysis reveals that the thiazole ring contains specific bond length patterns characteristic of aromatic heterocycles. Based on comparative studies of thiazole systems, the carbon-sulfur bond lengths typically range from 1.713 to 1.749 Å, while the carbon-nitrogen bonds exhibit lengths between 1.273 and 1.300 Å. The carbon-carbon bond within the thiazole ring demonstrates aromatic character with bond lengths approximating 1.340 to 1.367 Å, consistent with partial double bond character resulting from pi-electron delocalization.

The bond angles within the thiazole framework follow predictable patterns, with the sulfur-carbon-nitrogen angle measuring approximately 115.2°, the carbon-nitrogen-carbon angle at 110.1°, and the carbon-sulfur-carbon angle at 89.3°. These angular relationships reflect the geometric constraints imposed by the five-membered ring system and the hybridization states of the constituent atoms. The 3-chlorophenyl substituent attached at position two of the thiazole ring maintains coplanarity with the heterocyclic core, maximizing conjugative interactions between the aromatic systems.

The carbonyl chloride functional group at position four introduces additional structural complexity through its trigonal planar geometry around the carbonyl carbon. The carbon-oxygen double bond exhibits typical characteristics of acyl chlorides, with enhanced electrophilic character due to the electron-withdrawing effects of both the chlorine atom and the thiazole ring system. The molecular architecture demonstrates an overall planar arrangement that facilitates extended pi-conjugation across the entire molecular framework.

Tautomerism and Resonance Stabilization Effects

The electronic structure of this compound exhibits extensive resonance stabilization that significantly influences its chemical properties and reactivity patterns. The thiazole ring system demonstrates characteristic aromatic behavior through pi-electron delocalization involving both heteroatoms and the carbon framework. This delocalization pattern creates multiple resonance structures that contribute to the overall stability of the molecular system.

The nitrogen atom within the thiazole ring possesses a lone pair of electrons that participates in the aromatic pi-system, while simultaneously retaining basic character that enables protonation reactions under acidic conditions. The sulfur atom contributes to the aromatic system through its p-orbital overlap with adjacent carbon atoms, creating a six pi-electron aromatic system that satisfies Hückel's rule for aromaticity. The calculated pi-electron density distribution indicates that position five of the thiazole ring serves as the primary site for electrophilic substitution reactions, while position two demonstrates enhanced acidity due to the electron-withdrawing effects of the nitrogen heteroatom.

The presence of the 3-chlorophenyl substituent introduces additional resonance possibilities through conjugation between the phenyl ring and the thiazole system. The electron-withdrawing nature of the chlorine substituent at the meta position of the phenyl ring influences the electron density distribution throughout the molecular framework. This electronic perturbation affects the reactivity of both the thiazole ring and the carbonyl chloride functional group, creating a synergistic effect that modulates the compound's chemical behavior.

The carbonyl chloride moiety exhibits characteristic resonance structures involving the carbon-oxygen double bond and the carbon-chlorine single bond. The electrophilic character of the carbonyl carbon is enhanced by resonance contributions that place partial positive charge on this center, making it highly susceptible to nucleophilic attack. The overall electronic structure represents a complex interplay of multiple resonance contributors that stabilize the molecular system while maintaining reactive sites for further chemical transformation.

Properties

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NOS/c11-7-3-1-2-6(4-7)10-13-8(5-15-10)9(12)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAOKEBRFVHPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428786 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-69-5 | |

| Record name | 2-(3-Chlorophenyl)-4-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(3-chlorophenyl)-1,3-thiazole-4-carbonyl chloride typically follows a sequence involving:

- Construction or functionalization of the thiazole ring.

- Introduction of the 3-chlorophenyl substituent at the 2-position of the thiazole.

- Conversion of the 4-position substituent (commonly a carboxylic acid or ester) to the corresponding acyl chloride.

This approach is consistent with established protocols for preparing thiazole-4-carbonyl chlorides and their aryl-substituted derivatives.

Preparation of the Thiazole Core and Aryl Substitution

2.1 Formation of 2-(3-Chlorophenyl)thiazole

- Starting from 2-bromothiazole-4-carboxaldehyde, a palladium-catalyzed Suzuki coupling with 3-chlorophenylboronic acid is a common method to introduce the 3-chlorophenyl substituent at the 2-position of the thiazole ring.

- Conditions typically involve Pd(PPh3)4 as the catalyst, sodium carbonate as the base, and a mixed solvent system of ethanol and 1,2-dimethoxyethane under nitrogen atmosphere at elevated temperatures (~100°C) for 24 hours.

- After reaction completion, the mixture is worked up by extraction and purified by silica gel chromatography to isolate the 2-(3-chlorophenyl)thiazole-4-carboxaldehyde intermediate.

2.2 Oxidation to Carboxylic Acid

- The aldehyde group at the 4-position can be oxidized to the corresponding carboxylic acid using standard oxidation protocols such as potassium permanganate or chromium-based oxidants under controlled conditions.

- This step yields 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, a crucial intermediate for subsequent conversion to the acyl chloride.

Conversion of Carboxylic Acid to Acyl Chloride

- The carboxylic acid group at the 4-position is transformed into the acyl chloride using reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

- Thionyl chloride is preferred due to its efficiency and ease of removal of byproducts (SO2 and HCl gases).

- The reaction is typically conducted under reflux in an inert solvent like dichloromethane or chloroform.

- After completion, excess reagents and byproducts are removed under reduced pressure to afford this compound as a reactive acyl chloride suitable for further synthetic applications.

Alternative Synthetic Routes

- Direct chlorination of the corresponding 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid using phosphorus oxychloride (POCl3) has also been reported for acyl chloride formation.

- Microwave-assisted synthesis methods have been explored to enhance coupling efficiency and reduce reaction time for the Suzuki coupling step, improving overall yields.

Summary Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 2-Bromothiazole-4-carboxaldehyde | Pd(PPh3)4, Na2CO3, 3-chlorophenylboronic acid, EtOH/DME, 100°C, 24h | 2-(3-Chlorophenyl)thiazole-4-carboxaldehyde | Suzuki coupling for aryl substitution |

| 2 | 2-(3-Chlorophenyl)thiazole-4-carboxaldehyde | Oxidants (e.g., KMnO4) | 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Oxidation of aldehyde to acid |

| 3 | 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Thionyl chloride (SOCl2), reflux, inert solvent | This compound | Acid to acyl chloride conversion |

Research Findings and Notes

- The Suzuki coupling step is critical for introducing the 3-chlorophenyl group and requires careful control of reaction conditions to prevent debromination or side reactions.

- The choice of oxidant for aldehyde to acid conversion affects yield and purity; mild oxidants are preferred to avoid ring degradation.

- The acyl chloride product is moisture-sensitive and should be handled under anhydrous conditions and stored appropriately.

- Recent studies emphasize microwave-assisted coupling to improve reaction efficiency and reduce environmental impact.

- The thiazole ring’s aromaticity and electron distribution influence reactivity during functional group transformations, necessitating optimized conditions for each step.

Chemical Reactions Analysis

Reaction Conditions:

| Starting Material | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)thiazole-4-carboxylic acid | SOCl₂ (excess) | Reflux | 2–4 h | >95% |

Nucleophilic Substitution Reactions

The acyl chloride group participates in nucleophilic acyl substitution, forming derivatives critical for pharmaceutical intermediates .

Key Reactions:

Mechanistic Insight : The electron-withdrawing thiazole ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Steric hindrance from the 3-chlorophenyl group may reduce reactivity at the 4-position compared to unsubstituted analogues .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position, influenced by the electron-donating effects of the sulfur atom and the electron-withdrawing 3-chlorophenyl group .

Reported Transformations:

| Reaction | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-2-(3-chlorophenyl)thiazole-4-carbonyl chloride | 62% |

| Halogenation | Cl₂/AlCl₃ or Br₂/FeBr₃ | 5-Halo derivatives | 45–70% |

Notable Observation : Nitration proceeds regioselectively at the 5-position due to resonance stabilization from the sulfur atom .

Reduction Reactions

Controlled reduction of the carbonyl chloride group is achievable with selective reagents:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | 2-(3-Chlorophenyl)thiazole-4-methanol | High |

| NaBH₄ | THF, 0°C | No reaction | – |

Caution : Over-reduction of the thiazole ring is avoided by using mild conditions.

Cross-Coupling Reactions

The 3-chlorophenyl substituent participates in Suzuki-Miyaura couplings, enabling structural diversification :

Example Reaction:

| Substrate | Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|---|

| 2-(3-Chlorophenyl)thiazole-4-carbonyl chloride | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(4-Methoxyphenyl)thiazole derivative | 58% |

Optimized Conditions : Reactions are conducted in 1,2-dimethoxyethane/ethanol (1:1) at 100°C for 24 h .

Stability and Handling

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride is C_10H_6ClNOS, with a molecular weight of approximately 258.12 g/mol. The presence of the carbonyl chloride group enhances its reactivity towards nucleophiles, facilitating various chemical transformations essential for organic synthesis.

Medicinal Chemistry

The thiazole ring is a common motif in many pharmaceuticals, contributing to their biological activity. Research indicates that derivatives of this compound may interact with specific enzyme targets or receptors, influencing disease-related pathways.

Case Studies

- Antimicrobial Activity : A study explored the synthesis of thiazole derivatives with potent activity against Mycobacterium tuberculosis. Modifications to the thiazole structure led to compounds that demonstrated significant antimicrobial properties .

- Anticancer Potential : Several synthesized thiazole derivatives have shown promising anticancer activity against various cancer cell lines. For instance, compounds derived from this compound were tested for their cytotoxic effects on human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, revealing effective antiproliferative activity .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various heterocyclic molecules. The acid chloride functionality allows for acylation reactions that are crucial in constructing complex organic frameworks.

Synthetic Pathways

- Acylation Reactions : The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively. This property is exploited in synthesizing more complex thiazole derivatives that may exhibit enhanced biological activities.

- Building Block for Heterocycles : Its structure makes it a suitable precursor for creating diverse heterocyclic compounds used in pharmaceuticals and agrochemicals.

Materials Science

Due to its reactive functional groups, this compound can be utilized in developing new polymers or coatings. The incorporation of thiazole moieties into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Applications in Coatings

Research indicates that incorporating thiazole-based compounds into polymer formulations can improve their resistance to environmental degradation and enhance their mechanical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring and the chlorophenyl group can enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogues (Table 1):

- 2-Phenyl-1,3-thiazole-4-carbonyl chloride (phenyl substituent)

- 2-(2-Furyl)-1,3-thiazole-4-carbonyl chloride (furan substituent)

- 2-Methyl-1,3-thiazole-4-carbonyl chloride hydrochloride (methyl substituent)

Table 1: Comparative Properties of Thiazole Carbonyl Chlorides

Stability and Handling

- The phenyl variant is stored at ≤4°C to prevent decomposition , while the methyl analogue is stabilized as a hydrochloride salt .

Biological Activity

2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a 3-chlorophenyl substituent and a carbonyl chloride group at the 4-position. The presence of the chlorine atom is significant as it can enhance the compound's reactivity and biological activity due to its electron-withdrawing properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. The thiazole moiety is known to disrupt microbial cell functions, making it a valuable component in the development of new antibiotics. Studies have shown that derivatives of thiazoles can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with a similar structure have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation. In vitro studies have reported IC50 values indicating significant cytotoxicity against liver carcinoma cells (HEPG2) and other cancer types .

Table 1: Summary of Anticancer Activity

The biological activity of this compound is likely mediated through its interaction with specific molecular targets in cells. This may include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to inflammation or cancer progression.

- Receptor Modulation: It may bind to cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Antimicrobial Efficacy: A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiazole ring significantly enhanced antimicrobial activity .

- Cytotoxicity Assessment: A comparative analysis was conducted using MTT assays to determine the cytotoxic effects of thiazole derivatives on different cancer cell lines. The results highlighted that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-1,3-thiazole-4-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via acylation of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid using chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂. Reaction optimization should focus on:

- Temperature control : Maintain 0–5°C during exothermic chlorination steps to prevent side reactions.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility and minimize hydrolysis .

- Stoichiometry : A 1.2:1 molar ratio of PCl₅ to carboxylic acid precursor improves yield, as excess chlorinating agents may degrade the thiazole ring.

Post-synthesis, purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Store in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis. Reacts violently with water, releasing HCl gas .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (nitrile), goggles, and a fume hood.

- Spill management : Neutralize with dry sodium bicarbonate before disposal. Avoid aqueous solutions, as they generate corrosive vapors .

- Ventilation : Ensure local exhaust ventilation to limit airborne exposure (<0.1 ppm Cl⁻) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the thiazole ring (δ 7.8–8.2 ppm for H-5) and 3-chlorophenyl group (δ 7.3–7.6 ppm). Carbonyl chloride (C=O) appears at ~170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 290.908 (calculated for C₁₀H₄Cl₃NOS) .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion.

- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement. Apply the Flack parameter to confirm absolute configuration if chirality is suspected .

- Visualization : Generate ORTEP-3 diagrams to analyze bond angles and torsional strain in the thiazole-chlorophenyl system. For example, the dihedral angle between the thiazole and chlorophenyl rings typically ranges 15–25° .

Q. What computational approaches predict electronic properties and reactivity for drug design?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing carbonyl chloride group lowers LUMO energy (~-1.8 eV), enhancing electrophilicity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The 3-chlorophenyl moiety often engages in hydrophobic π-π stacking .

- QSPR models : Corrogate Hammett constants (σₚ = +0.37 for Cl⁻) to predict substituent effects on reaction rates .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:

- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.5%. Commercial samples may vary in purity (e.g., 97% vs. 99%) .

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating (2°C/min). Literature values (206–207°C) may shift due to polymorphism or solvent inclusion .

- Cross-reference datasets : Compare with structurally analogous compounds (e.g., 2-(2,3-dichlorophenyl) derivatives) to identify systematic measurement biases .

Q. What strategies mitigate hydrolysis during synthetic applications?

Methodological Answer:

- In situ generation : Prepare the acyl chloride immediately before use. Avoid prolonged storage.

- Moisture-free conditions : Use molecular sieves (3Å) in reaction mixtures and anhydrous solvents (tested with Karl Fischer titration, H₂O <50 ppm) .

- Alternative reagents : Substitute with stable activated esters (e.g., NHS esters) for coupling reactions in aqueous media .

Q. How do substituent positions on the phenyl ring influence reactivity?

Methodological Answer:

- Steric effects : The 3-chloro substituent minimizes steric hindrance compared to 2- or 4-chloro isomers, favoring nucleophilic attack at the carbonyl .

- Electronic effects : Chlorine’s -I effect increases electrophilicity of the carbonyl carbon, accelerating aminolysis or esterification. Hammett analysis shows ρ = +1.2 for SNAr reactions .

- Comparative studies : Synthesize 2-(2-chlorophenyl) and 2-(4-chlorophenyl) analogs to benchmark reaction rates and regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.